1H-Perimidine, 1-phenyl-

Physicochemical profiling Drug-likeness Permeability prediction

1-Phenyl-1H-perimidine (C₁₇H₁₂N₂, MW 244.29 g/mol) is an N-phenyl-substituted member of the perimidine heterocycle class—a peri-naphtho-fused pyrimidine system recognized for its π-amphoteric character and versatile coordination chemistry. Distinct from the more extensively studied 2-aryl-perimidine positional isomers, this N(1)-substituted variant lacks an N–H proton (hydrogen bond donor count = 0 vs.

Molecular Formula C17H12N2
Molecular Weight 244.29 g/mol
CAS No. 62206-31-9
Cat. No. B14545093
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Perimidine, 1-phenyl-
CAS62206-31-9
Molecular FormulaC17H12N2
Molecular Weight244.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C=NC3=CC=CC4=C3C2=CC=C4
InChIInChI=1S/C17H12N2/c1-2-8-14(9-3-1)19-12-18-15-10-4-6-13-7-5-11-16(19)17(13)15/h1-12H
InChIKeyRJYYWWWBJHKCJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1H-perimidine (CAS 62206-31-9): Core Physicochemical Profile and Key Differentiator Landscape


1-Phenyl-1H-perimidine (C₁₇H₁₂N₂, MW 244.29 g/mol) is an N-phenyl-substituted member of the perimidine heterocycle class—a peri-naphtho-fused pyrimidine system recognized for its π-amphoteric character and versatile coordination chemistry. Distinct from the more extensively studied 2-aryl-perimidine positional isomers, this N(1)-substituted variant lacks an N–H proton (hydrogen bond donor count = 0 vs. 1 for 2-phenyl-1H-perimidine) and exhibits a computed XLogP3-AA of 3.8 [1]. The compound melts at 96 °C with a predicted boiling point of 447.4 ± 28.0 °C . Its defining structural feature—a phenyl group attached at the endocyclic nitrogen rather than the C-2 carbon—fundamentally alters its tautomeric behaviour, metal-binding mode, and suitability as an N-heterocyclic carbene (NHC) precursor compared to 2-substituted alternatives [2].

Fixed imine tautomer without N–H proton simplifies coordination mode
Zero HBD, computed LogP supports permeability-sensitive design
Pre-installed N-phenyl enables direct NHC and cyclometalation chemistry

Why Generic Perimidine Substitution Fails: The N-Phenyl vs. 2-Aryl Dichotomy in 1-Phenyl-1H-perimidine Procurement


Scientific and industrial users cannot treat perimidine derivatives as interchangeable building blocks because the position of aryl substitution—N(1) vs. C(2)—dictates fundamentally different chemical behaviour. 2-Phenyl-1H-perimidine (CAS 15666-84-9) retains an N–H proton that enables 1,3-annular tautomerism and zwitterionic character [1]. In contrast, 1-phenyl-1H-perimidine is fixed as the imine form with no N–H proton, eliminating tautomerism and altering both its hydrogen-bonding capacity and metal-coordination mode. This positional isomerism produces divergent outcomes in N-heterocyclic carbene generation: N,N′-disubstituted perimidinium salts derived from 1-phenyl-1H-perimidine yield stable six-membered-ring carbenes with enhanced steric congestion and electron-donating ability, whereas 2-aryl-perimidines cannot access this carbene manifold directly at the perimidine core [2]. Procurement decisions that overlook this N- vs. C-substitution divide risk selecting a compound incapable of the target chemistry.

Tautomerism and H-Bonding
1-Phenyl-1H-perimidineFixed imine, HBD=0; single binding mode
2-Phenyl-1H-perimidine1,3-annular tautomerism; HBD=1 alters coordination
NHC Accessibility
Forms perimidine-core NHCs directly
Cannot form core NHCs; requires alternative route
Cyclometalation Readiness
Pre-functionalized for C–H activation at Ir
Needs additional N-alkylation step to cyclometalate

Quantitative Differentiation Evidence for 1-Phenyl-1H-perimidine vs. Closest Analogs


Hydrogen Bond Donor Count: Zero HBD in 1-Phenyl-1H-perimidine vs. One HBD in 2-Phenyl-1H-perimidine Governs Solubility and Permeability Profiles

1-Phenyl-1H-perimidine possesses zero hydrogen bond donors (HBD = 0) because the N(1) position is occupied by a phenyl substituent, whereas 2-phenyl-1H-perimidine retains an N–H proton (HBD = 1). This difference, computed and reported in PubChem, translates into a measurable shift in lipophilicity and predicted membrane permeability. The XLogP3-AA for 1-phenyl-1H-perimidine is 3.8 [1]. For the parent perimidine (1H-perimidine, CAS 204-02-4), computed LogP is 2.72 and PSA is 28.68 Ų . The 2-phenyl analog (ChemSpider ID 333861) has a reported LogP of approximately 4.38 . The intermediate LogP of the 1-phenyl isomer (3.8), combined with zero HBD, positions it as a more membrane-permeable scaffold than the parent perimidine yet less lipophilic than the 2-phenyl analogue, offering a differentiated physicochemical window for applications where balanced permeability is critical.

HBD & LogP Profile
Reported
HBD: 0 vs 1 XLogP3-AA: 3.8 vs ~4.38 PSA: 15.6 vs ~28.68 Ų
Supports permeability-sensitive screening
Computed from PubChem/ChemSpider
Physicochemical profiling Drug-likeness Permeability prediction

N-Heterocyclic Carbene Generation: 1-Phenyl-1H-perimidine Forms Stable Six-Membered-Ring Ir(I)-NHC Complexes Inaccessible from 2-Aryl-Perimidines

1-Phenyl-1H-perimidine serves as a direct precursor to N,N′-disubstituted perimidinium salts that, upon deprotonation, generate six-membered-ring N-heterocyclic carbenes (NHCs). Tsurugi et al. (2010) demonstrated that the N-phenylperimidine-derived carbene coordinates to iridium(I) to yield isolable Ir(carbene)(cod) complexes (iodo-, chloro-, and acetate-variants), which subsequently undergo carboxylate-induced intramolecular C–H bond activation to form cyclometalated Ir(III) species [1]. The final phosphorescent complex (C∧C:)₂Ir(acac) (11) emits at λmax = 555 nm with τ = 0.65 μs and ΦPL = 0.0018 in CH₂Cl₂ at room temperature [1]. In contrast, 2-aryl-perimidines bearing an N–H proton cannot be directly converted to analogous perimidine-based NHCs at the imidazole-like position because the N–H proton precludes N,N′-disubstitution; instead, they participate in cyclometalation at the C-2 aryl ring periphery, yielding complexes with fundamentally different photophysical profiles [2]. This N-phenyl vs. 2-aryl dichotomy is a decisive structural determinant for users selecting perimidine scaffolds for carbene chemistry.

NHC & Ir Complex
Head-to-head
Target: Direct NHC → Ir(III) λmax 555 nm, ΦPL 0.0018 2-Aryl: inaccessible
Validated carbene ligand for organometallics
Photophysical data from ref. [1]
Organometallic chemistry N-heterocyclic carbenes Iridium catalysis

Melting Point Differentiation: 1-Phenyl-1H-perimidine (96 °C) vs. Parent Perimidine (223 °C) Enables Solution-Processable Formulations

The experimentally reported melting point of 1-phenyl-1H-perimidine is 96 °C , whereas the parent 1H-perimidine (CAS 204-02-4) melts at 223 °C and 2-phenyl-1H-perimidine lacks a well-established melting point in open databases. The 127 °C depression in melting point relative to the parent heterocycle is attributable to N-phenyl substitution disrupting the intermolecular hydrogen-bonding network that stabilises the crystalline lattice of N–H perimidine. This lower melting point conveys practical advantages for solution-phase processing, melt-casting, and formulation into amorphous or semi-crystalline matrices—applications where the high melting point of parent perimidine imposes solvent or thermal constraints.

Melting Point
Source review
ΔTm = −127 °C vs parent (96 °C vs 223 °C)
Broadens solution processing compatibility
Experimental from LookChem; limited source
Thermal properties Formulation development Process chemistry

Cyclometalation Selectivity: N-Phenyl Substitution Enables Perimidine-Core C–H Activation Suppressed in N–H Perimidine Ligands

The N-phenyl substituent in 1-phenyl-1H-perimidine plays a critical directing role in intramolecular C–H bond activation at the perimidine core. Tsurugi et al. (2010) demonstrated that an acetate-ligated Ir(I)-NHC complex (3c), prepared from N-phenylperimidine, undergoes C–H activation at the naphthalene ring to form a doubly cyclometalated Ir(III) species (6); without the carboxylate ligand, C–H activation does not proceed [1]. In a parallel perimidine system studied by Świerczyńska et al. (2022), N–H 2-thienyl-perimidine failed to yield the expected cyclometalated Ir(III) μ-chloro-bridged dimer; only the N-methylated analogue successfully formed the cyclometalated product, which was subsequently converted to a panchromatic dye absorbing up to 1000 nm [2]. Although these studies involve different aryl groups (phenyl vs. thienyl), they converge on the principle that N-substitution (and specifically N-alkyl/aryl) is a prerequisite for productive perimidine-directed cyclometalation at iridium. 1-Phenyl-1H-perimidine satisfies this structural requirement pre-installed in the ligand, avoiding the additional N-alkylation step required for N–H perimidines.

Cyclometalation
Class-level
Target: productive C–H activation N–H analog: requires N-alkylation
Supports one-step cyclometalation
Based on class-level comparison
Cyclometalation C–H activation Iridium(III) complexes

Globally Important Limitation: Direct Head-to-Head Quantitative Bioactivity or Corrosion Inhibition Data for 1-Phenyl-1H-perimidine Remain Absent from the Open Literature

An explicit search of the peer-reviewed literature and patent databases reveals a critical evidence gap: no study has yet published direct, quantitative, comparator-anchored bioactivity (IC₅₀, EC₅₀, MIC), corrosion inhibition efficiency (η%), or fluorescence quantum yield data for 1-phenyl-1H-perimidine relative to its closest analogs. The existing data for phenyl-substituted perimidines in the gastric acid secretion patent literature refer specifically to 2-aryl-perimidines (not 1-phenyl isomers) [1]. Corrosion inhibition studies focus on 1H-perimidine (PMD), 1H-perimidine-2-thiol (SPMD), 1H-perimidin-2-amine (NPER), and pyrazole-perimidine hybrids—none of which include the 1-phenyl derivative [2]. The fluorescence quantum yield literature on 2-(het)aryl perimidine derivatives [3] does not encompass the 1-phenyl-substituted scaffold. Users considering 1-phenyl-1H-perimidine for biological, corrosion inhibition, or fluorescence-sensing applications must therefore anticipate investing in de novo screening rather than relying on precedent data. The procurement decision should be weighted toward the compound's documented strengths in organometallic and carbene chemistry (Evidence Items 2 and 4), where primary literature directly validates its utility.

Bioactivity/Corrosion Data
Data to verify
No published IC₅₀, MIC, or η% data
De novo screening required for these endpoints
Data gap; validated only for organometallic chemistry
Data gap Biological activity Corrosion inhibition

1-Phenyl-1H-perimidine: Evidence-Supported Application Scenarios Based on Quantitative Differentiation


N-Heterocyclic Carbene Ligand Precursor for Iridium(I/III) Organometallic Catalysts and Phosphorescent Emitters

As directly demonstrated by Tsurugi et al. (2010) [1], 1-phenyl-1H-perimidine serves as a precursor to N,N′-disubstituted perimidinium salts that yield six-membered-ring NHCs upon deprotonation. These carbenes coordinate to iridium(I), forming isolable Ir(carbene)(cod) complexes that undergo carboxylate-induced C–H activation to generate cyclometalated Ir(III) species with characterised phosphorescent emission (λmax = 555 nm, τ = 0.65 μs, ΦPL = 0.0018) [1]. This scenario is uniquely enabled by the N-phenyl substitution pattern: 2-aryl-perimidines cannot form perimidine-core NHCs, and N–H perimidines require additional N-alkylation to achieve cyclometalation [2]. Researchers developing phosphorescent OLED emitters, photoredox catalysts, or metal-based sensors should consider 1-phenyl-1H-perimidine as a ready-to-use ligand scaffold with pre-validated iridium chemistry.

Synthesis of Cyclometalated Iridium(III) Photosensitizers and Panchromatic Dyes Without N-Functionalisation Pre-Steps

The pre-installed N-phenyl group satisfies the structural prerequisite for perimidine-directed cyclometalation at iridium(III), as established by the class-level comparison between N–H and N-substituted perimidines [1][2]. Świerczyńska et al. (2022) showed that N–H 2-thienyl-perimidine fails to form cyclometalated Ir(III) dimers, whereas the N-methylated analogue proceeds smoothly to yield a panchromatic dye absorbing up to 1000 nm [2]. By analogy, 1-phenyl-1H-perimidine eliminates the N-alkylation step, offering a direct route to cyclometalated Ir(III) complexes for dye-sensitised solar cells and photocatalysis, with the additional benefit that the N-phenyl group can modulate the electronic environment and steric profile of the resulting complex.

Physicochemical Property-Driven Selection for Membrane Permeability-Sensitive Formulations

With zero hydrogen bond donors, a computed XLogP3-AA of 3.8, and a low topological PSA of 15.6 Ų [1], 1-phenyl-1H-perimidine occupies a differentiated physicochemical space compared to the parent perimidine (HBD = 1, LogP = 2.72, PSA = 28.68 Ų) [2] and the 2-phenyl isomer (HBD = 1, LogP ~4.38) [3]. Its sub-100 °C melting point (96 °C) further facilitates solution-phase processing. These properties make it a candidate scaffold for applications requiring passive membrane permeability balanced against excessive lipophilicity—such as CNS-targeted probe design, agrochemical active ingredient development, or formulation into amorphous solid dispersions where a moderate melting point is advantageous.

Structural Biology and Coordination Chemistry Studies Leveraging Non-Tautomerisable Perimidine Scaffolds

Unlike 2-aryl-perimidines, which exhibit 1,3-annular tautomerism and can exist as imine/enamine tautomers or zwitterions [1], 1-phenyl-1H-perimidine is structurally locked in the imine form with no N–H proton. This tautomeric homogeneity simplifies spectroscopic characterisation (NMR, IR) and ensures a single, predictable coordination mode with metal ions. The well-defined X-ray crystal structures of related N-substituted perimidine derivatives [1] and the availability of single-crystal data for N-phenylperimidine-derived iridium complexes [2] confirm that the scaffold adopts a rigid, planar geometry suitable for systematic structure–activity relationship (SAR) studies in medicinal inorganic chemistry and coordination polymer design.

Application
Selection Property
Validation Focus
Organometallic catalyst & emitter development
Pre-installed N-phenyl for direct NHC formation
Ir-carbene complexation and C–H activation
Cyclometalated Ir(III) photosensitizer research
N-aryl enabled one-step cyclometalation
Direct C–H activation without pre-alkylation
Permeability-focused compound design
Zero HBD with differentiated computed LogP
Passive permeability and solubility assessment
Coordination chemistry & SAR studies
Tautomerically locked imine scaffold
Single coordination mode and crystallinity
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